Cas no 65811-02-1 (Benzenamine, 2-[[2'-(4-aminophenoxy)[1,1'-biphenyl]-2-yl]oxy]-)
65811-02-1 structure
Product Name:Benzenamine, 2-[[2'-(4-aminophenoxy)[1,1'-biphenyl]-2-yl]oxy]-
CAS-nummer:65811-02-1
MF:C24H20N2O2
MW:368.427805900574
CID:397248
PubChem ID:20303273
Update Time:2025-04-19
Benzenamine, 2-[[2'-(4-aminophenoxy)[1,1'-biphenyl]-2-yl]oxy]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine, 2-[[2'-(4-aminophenoxy)[1,1'-biphenyl]-2-yl]oxy]-
- 2-[2-[2-(4-aminophenoxy)phenyl]phenoxy]aniline
- 2-{[2'-(4-Aminophenoxy)[1,1'-biphenyl]-2-yl]oxy}aniline
- DTXSID90604854
- 65811-02-1
- SCHEMBL11417681
-
- Inchi: 1S/C24H20N2O2/c25-17-13-15-18(16-14-17)27-22-10-4-1-7-19(22)20-8-2-5-11-23(20)28-24-12-6-3-9-21(24)26/h1-16H,25-26H2
- InChI-sleutel: OWDYGDPSCRQTDT-UHFFFAOYSA-N
- LACHT: O(C1C=CC=CC=1N)C1=CC=CC=C1C1=CC=CC=C1OC1C=CC(=CC=1)N
Berekende eigenschappen
- Exacte massa: 368.1526
- Monoisotopische massa: 368.152477885g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 28
- Aantal draaibare bindingen: 5
- Complexiteit: 466
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.2
- Topologisch pooloppervlak: 70.5Ų
Experimentele eigenschappen
- PSA: 70.5
Benzenamine, 2-[[2'-(4-aminophenoxy)[1,1'-biphenyl]-2-yl]oxy]- Gerelateerde literatuur
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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